2-[(difluoromethyl)sulfanyl]-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
説明
This compound is a benzamide derivative featuring a difluoromethylsulfanyl group at the 2-position of the benzene ring and a 1-(4-fluorophenyl)-1H-tetrazole-5-ylmethyl substituent on the amide nitrogen. The tetrazole moiety, a five-membered heterocycle with four nitrogen atoms, is notable for its metabolic stability and ability to mimic carboxylate groups in biological systems . The 4-fluorophenyl group enhances lipophilicity and may influence binding interactions with target proteins.
特性
IUPAC Name |
2-(difluoromethylsulfanyl)-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5OS/c17-10-5-7-11(8-6-10)24-14(21-22-23-24)9-20-15(25)12-3-1-2-4-13(12)26-16(18)19/h1-8,16H,9H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICIYTOYDXKMQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-[(difluoromethyl)sulfanyl]-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, and discusses structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
The compound features a difluoromethyl sulfanyl group and a tetrazole moiety, which are known to enhance biological activity through various mechanisms. The structural formula can be represented as:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 396.36 g/mol |
| IUPAC Name | 2-[(difluoromethyl)sulfanyl]-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Studies have shown that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, the presence of the tetrazole ring has been linked to enhanced activity against various bacterial strains.
Case Study: Antibacterial Efficacy
Research indicates that derivatives of tetrazole exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like norfloxacin. The specific compound's antibacterial activity could be evaluated using the broth microdilution method.
Anticancer Activity
The anticancer potential of this compound is noteworthy. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines through various pathways.
Case Study: Cytotoxicity Testing
In vitro studies have demonstrated that the compound can inhibit the growth of several cancer cell lines, with IC50 values indicating significant cytotoxic effects. For example, a related compound showed an IC50 of 1.61 µg/mL against Jurkat cells, suggesting that modifications to the benzamide structure may enhance its efficacy.
Structure-Activity Relationship (SAR)
The SAR analysis highlights critical features influencing biological activity:
- Difluoromethyl Group : Enhances lipophilicity and may improve cell membrane permeability.
- Tetrazole Moiety : Contributes to biological interactions with enzymes and receptors.
- Benzamide Core : Essential for maintaining structural integrity and facilitating binding to biological targets.
The proposed mechanism involves interaction with specific molecular targets such as enzymes involved in cell proliferation and survival pathways. The difluoromethyl and sulfanyl groups are believed to modulate the compound's reactivity and binding affinity, leading to inhibition of critical biological processes.
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Structural Analogues
Table 1: Key structural and functional comparisons
Key Observations :
- Tetrazole vs. Triazole : The target compound’s tetrazole ring (four nitrogen atoms) may confer greater metabolic stability compared to triazole derivatives like bomedemstatum or flusilazole, which have three nitrogen atoms. Tetrazoles are less prone to enzymatic degradation, enhancing bioavailability .
- Fluorine Substitution : The 4-fluorophenyl group in the target compound and flusilazole enhances lipophilicity and target affinity. However, bomedemstatum’s 4-fluorophenyl cyclopropane group introduces steric constraints that may alter binding kinetics .
- Sulfanyl Modifications : The difluoromethylsulfanyl group in the target compound differs from the trifluoromethyl group in ’s compound. The former’s electronegativity and smaller steric profile may improve interactions with hydrophobic enzyme pockets .
Pharmacological and Physicochemical Properties
Table 2: Hypothetical property comparison (based on structural analogs)
| Property | Target Compound | Bomedemstatum | Flusilazole |
|---|---|---|---|
| Molecular Weight | ~450 g/mol (estimated) | 612.67 g/mol | 315.41 g/mol |
| logP | ~3.5 (moderate lipophilicity) | 4.2 (high) | 4.8 (very high) |
| Hydrogen Bond Acceptors | 7 | 9 | 3 |
| Key Functional Groups | Tetrazole, difluoromethylsulfanyl | Triazole, cyclopropane | Triazole, silane |
Notes:
Research Findings and Mechanistic Insights
- Binding Affinity : Compounds with tetrazole moieties (e.g., the target compound) are predicted to exhibit strong interactions with zinc-containing enzymes, analogous to carboxylate bioisosteres. This contrasts with triazole-based inhibitors like flusilazole, which rely on hydrophobic interactions .
- Docking Studies : ’s Glide XP scoring highlights the importance of hydrophobic enclosure and hydrogen bonding. The target compound’s fluorinated groups may enhance binding in hydrophobic pockets, while the tetrazole’s nitrogen atoms could form hydrogen bonds with catalytic residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
